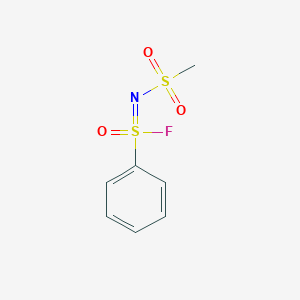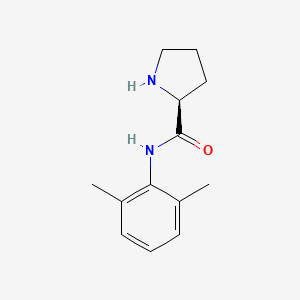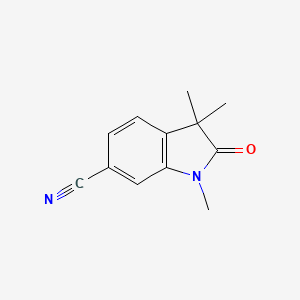
1,3,3-Trimethyl-2-oxoindoline-6-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,3-Trimethyl-2-oxoindoline-6-carbonitrile is a chemical compound belonging to the indoline family Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3-Trimethyl-2-oxoindoline-6-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,3,3-trimethylindoline and suitable nitrile sources.
Reaction Conditions: The reaction conditions often involve the use of strong acids or bases to facilitate the formation of the nitrile group at the 6-position.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1,3,3-Trimethyl-2-oxoindoline-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include oxindole derivatives, primary amines, and various substituted indoline compounds.
科学的研究の応用
1,3,3-Trimethyl-2-oxoindoline-6-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential antitumor agents and other biologically active compounds.
Biological Studies: The compound is studied for its effects on cell cycle and apoptosis, making it relevant in cancer research.
Industrial Applications: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1,3,3-Trimethyl-2-oxoindoline-6-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. In cancer research, it has been shown to induce apoptosis by activating procaspase-3 and other apoptotic pathways . The compound’s structure allows it to bind to specific proteins, leading to the regulation of cell growth and death.
類似化合物との比較
Similar Compounds
2-Oxoindoline-3-acetic acid: Another indoline derivative with biological activity.
1,3-Dimethyl-2-oxoindoline: Similar structure but lacks the nitrile group.
2-Oxoindoline-3-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group.
Uniqueness
1,3,3-Trimethyl-2-oxoindoline-6-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitrile group at the 6-position and the 2-oxo group makes it a versatile compound for various chemical transformations and biological studies.
特性
CAS番号 |
135354-01-7 |
|---|---|
分子式 |
C12H12N2O |
分子量 |
200.24 g/mol |
IUPAC名 |
1,3,3-trimethyl-2-oxoindole-6-carbonitrile |
InChI |
InChI=1S/C12H12N2O/c1-12(2)9-5-4-8(7-13)6-10(9)14(3)11(12)15/h4-6H,1-3H3 |
InChIキー |
RBVLDPDULHIHQF-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=C(C=C(C=C2)C#N)N(C1=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(5,7-Dibromo-2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]acetic acid](/img/structure/B14128693.png)
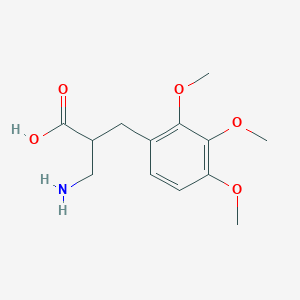
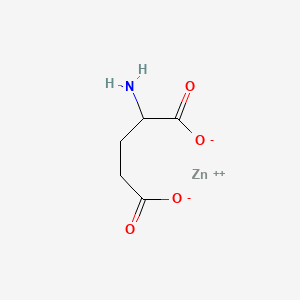
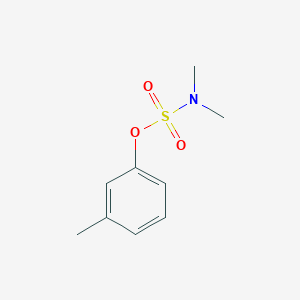
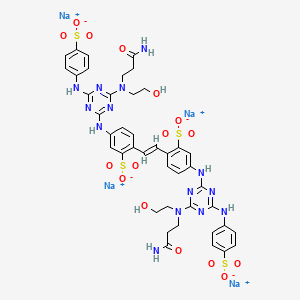
![1,6-Diethenylbicyclo[4.1.0]hept-3-ene](/img/structure/B14128733.png)
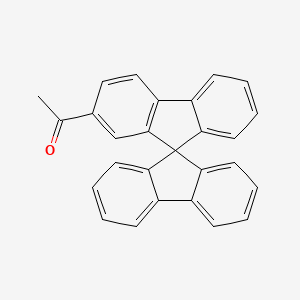
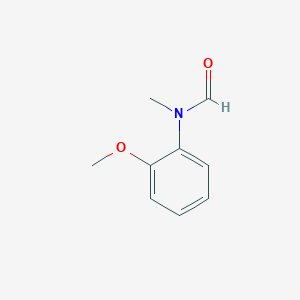
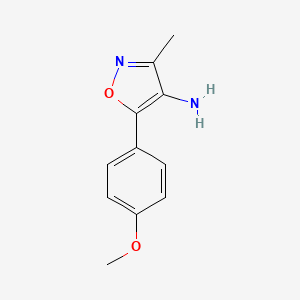
![[1,1'-Biphenyl]-2,6-dicarboxylic acid](/img/structure/B14128754.png)

